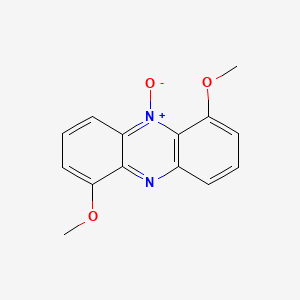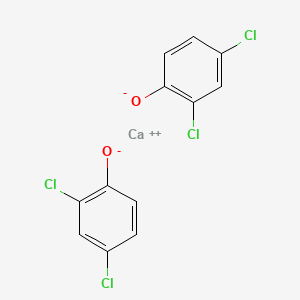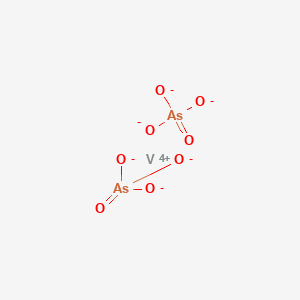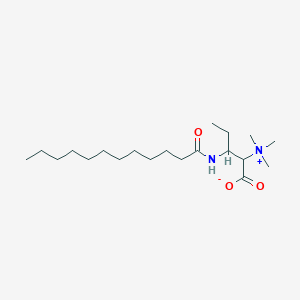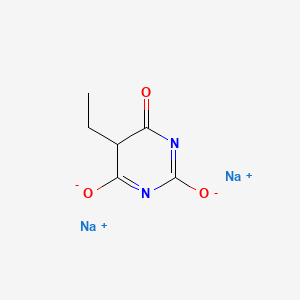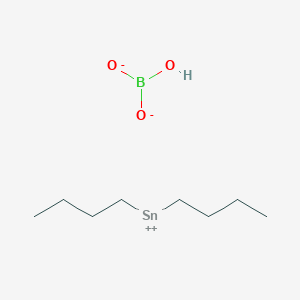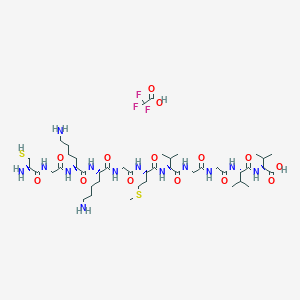
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide consisting of eleven amino acids: cysteine, glycine, lysine, lysine, glycine, methionine, valine, glycine, glycine, valine, and valine. The peptide is capped with a trifluoroacetic acid (TFA) group, which is commonly used in peptide synthesis to protect the amino terminus and enhance solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or higher-order structures.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The lysine residues can undergo acylation or alkylation reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups on lysine residues.
Scientific Research Applications
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The lysine residues can interact with negatively charged molecules, affecting cellular uptake and distribution.
Comparison with Similar Compounds
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can be compared to other peptides with similar sequences or functional groups:
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH: Lacks the TFA group, which may affect solubility and stability.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-NH2: Amide-capped version, which may have different biological activity.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.AcOH: Acetic acid-capped version, which may have different solubility properties.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C45H80F3N13O14S2 |
|---|---|
Molecular Weight |
1148.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H79N13O12S2.C2HF3O2/c1-23(2)34(41(65)50-18-30(57)47-19-33(60)54-35(24(3)4)42(66)56-36(25(5)6)43(67)68)55-40(64)29(14-17-70-7)52-32(59)21-49-38(62)27(12-8-10-15-44)53-39(63)28(13-9-11-16-45)51-31(58)20-48-37(61)26(46)22-69;3-2(4,5)1(6)7/h23-29,34-36,69H,8-22,44-46H2,1-7H3,(H,47,57)(H,48,61)(H,49,62)(H,50,65)(H,51,58)(H,52,59)(H,53,63)(H,54,60)(H,55,64)(H,56,66)(H,67,68);(H,6,7)/t26-,27-,28-,29-,34-,35-,36-;/m0./s1 |
InChI Key |
IFAUCMLMSOAOJN-OPSLQPJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




